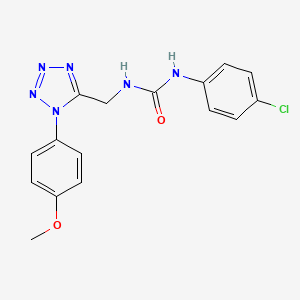

1-(4-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea

Description

1-(4-Chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a urea derivative featuring a 4-chlorophenyl group and a tetrazole ring substituted with a 4-methoxyphenyl moiety. The tetrazole ring, a nitrogen-rich heterocycle, is a common bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability in pharmaceutical compounds .

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN6O2/c1-25-14-8-6-13(7-9-14)23-15(20-21-22-23)10-18-16(24)19-12-4-2-11(17)3-5-12/h2-9H,10H2,1H3,(H2,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTAAULZKUZSRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea typically involves multiple steps, starting with the preparation of the individual components. The chlorophenyl and methoxyphenyl groups can be synthesized through halogenation and methoxylation reactions, respectively. The tetrazolylmethyl group is often prepared via cyclization reactions involving azides and nitriles.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity. Purification steps, including recrystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(4-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea as an anticancer agent. Research indicates that compounds containing the tetrazole moiety can exhibit significant cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound acts by destabilizing microtubules, which are essential for cell division. This destabilization leads to cell cycle arrest and apoptosis in cancer cells. For instance, one study demonstrated that similar tetrazole derivatives inhibited tubulin polymerization, thereby disrupting the microtubule network in cancer cells such as SGC-7901 and HeLa cells .

- Case Studies : A series of experiments involving different derivatives showed that modifications to the tetrazole ring could enhance potency against specific cancer types. For example, certain derivatives exhibited IC50 values in the nanomolar range, indicating strong anticancer activity .

Drug Design and Development

The unique structure of 1-(4-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea makes it an attractive candidate for further drug development:

- Bioisosterism : The incorporation of the tetrazole ring allows for the design of compounds that can mimic the action of established drugs while potentially improving efficacy and reducing side effects. This characteristic is particularly useful in developing targeted therapies for cancer treatment .

- Pharmacological Profile : Studies have indicated favorable pharmacokinetic properties, including good solubility and permeability, which are critical for oral bioavailability. Additionally, the compound's ability to traverse biological membranes enhances its potential as a therapeutic agent .

Toxicity and Safety

Assessing toxicity is crucial in the development of any new pharmaceutical agent. Preliminary studies suggest that derivatives of this compound exhibit low toxicity profiles in vitro, making them suitable candidates for further investigation in vivo. Ongoing research aims to establish comprehensive safety profiles through animal studies to evaluate long-term effects and potential side effects .

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations :

- The target compound’s urea linkage distinguishes it from sulfonylated tetrazoles (e.g., 3ga , 3ha ), which feature sulfonyl and nitrile groups .

- Compared to the fluorophenyl-pyrazole urea ( ), the tetrazole core in the target compound may offer superior metabolic stability due to its resistance to enzymatic hydrolysis.

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds

Key Observations :

Key Observations :

- The target compound likely requires stepwise synthesis: (1) preparation of the tetrazole-methyl intermediate, followed by (2) urea bond formation. This contrasts with multicomponent reactions used for sulfonylated tetrazoles .

- Demethylation strategies (e.g., BBr3-mediated deprotection in ) may be critical for modifying the 4-methoxyphenyl group in derivatives.

Biological Activity

1-(4-Chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a urea moiety linked to a tetrazole ring and substituted phenyl groups, which contribute to its biological properties. The presence of the chlorophenyl and methoxyphenyl groups enhances its lipophilicity, potentially affecting its interaction with biological targets.

Antitumor Activity

Research indicates that compounds containing tetrazole rings exhibit significant antitumor properties. For instance, studies have shown that similar tetrazole derivatives demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. Specific IC50 values for related compounds have been reported, indicating promising anticancer activity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 1.98 ± 1.22 |

| Compound B | Jurkat | 2.14 ± 0.003 |

| Compound C | HT-29 | 2.17 ± 0.006 |

These findings suggest that the tetrazole moiety plays a crucial role in mediating antitumor effects through interaction with cellular pathways involved in cancer progression .

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against urease and acetylcholinesterase (AChE), which are critical targets in the treatment of conditions like gastric ulcers and Alzheimer's disease, respectively.

| Enzyme | IC50 (µM) |

|---|---|

| Urease | 2.14 ± 0.002 |

| AChE | 6.28 ± 0.003 |

These results indicate that modifications in the structure can enhance inhibitory potency, making it a candidate for further development as a therapeutic agent .

Antimicrobial Activity

Tetrazole derivatives have also been evaluated for their antimicrobial properties. Studies suggest that certain analogs exhibit significant antibacterial and antifungal activity against pathogens such as Escherichia coli and Aspergillus flavus. The structure-activity relationship (SAR) analysis reveals that the presence of electron-withdrawing groups like chlorine enhances antimicrobial efficacy:

| Pathogen | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | Bactericidal | < 10 µg/mL |

| A. flavus | Fungicidal | < 15 µg/mL |

This highlights the potential application of these compounds in treating infections caused by resistant strains .

The biological activity of 1-(4-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Binding : The compound may bind to the active sites of enzymes like urease and AChE, leading to inhibition and subsequent physiological effects.

- Cell Signaling Modulation : By affecting signaling pathways associated with cell growth and apoptosis, it can induce cytotoxic effects in cancer cells.

Case Studies

Recent studies have demonstrated the effectiveness of similar compounds in preclinical models:

- Antitumor Efficacy : A study on a related tetrazole derivative showed a significant reduction in tumor size in xenograft models, reinforcing the potential for clinical application.

- Enzyme Inhibition : In vivo studies indicated that administration of tetrazole derivatives resulted in decreased urease activity in gastric tissues, suggesting therapeutic benefits for ulcer treatment.

Q & A

Basic: What are the key synthetic routes for preparing 1-(4-chlorophenyl)-3-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)urea, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves sequential functionalization of the tetrazole and urea moieties. A common approach includes:

Tetrazole Formation : Cyclization of 4-methoxyphenyl nitrile with sodium azide in the presence of ammonium chloride (via the Huisgen reaction) to form 1-(4-methoxyphenyl)-1H-tetrazole .

Alkylation : Reaction of the tetrazole intermediate with chloromethyl-4-chlorophenyl isocyanate under basic conditions (e.g., K₂CO₃ in DMF) to attach the urea group .

Optimization Tips :

- Use anhydrous solvents and controlled temperatures (60–80°C) to minimize side reactions.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.

Advanced: How can structural contradictions in crystallographic data for urea-tetrazole derivatives be resolved?

Methodological Answer:

Discrepancies in bond angles or torsional conformations (e.g., tetrazole ring planarity vs. urea linkage flexibility) require:

Multi-Technique Validation : Combine X-ray crystallography (e.g., as in ) with DFT calculations to model electronic effects.

Dynamic NMR : Analyze rotational barriers of the urea C–N bond to assess flexibility .

Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., triazole-urea hybrids in ) to identify trends.

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., 4-chlorophenyl at δ 7.3–7.5 ppm, methoxyphenyl at δ 3.8 ppm) .

- IR Spectroscopy : Identify urea C=O stretch (~1650–1700 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₁H₁₈ClN₇O₂) with <2 ppm error .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

Methodological Answer:

Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with 4-ethoxyphenyl or vary urea linkages ).

In Vitro Assays : Test analogs against target enzymes (e.g., kinases, proteases) using fluorescence polarization or calorimetry.

Computational Docking : Use AutoDock Vina to predict binding modes to receptors (e.g., COX-2 or EGFR) .

Basic: What are the stability challenges for this compound under physiological conditions?

Methodological Answer:

- Hydrolysis : The urea group is prone to hydrolysis at pH > 8.0. Stabilize with lyophilization or storage in anhydrous DMSO .

- Photodegradation : Protect from UV light due to the tetrazole ring’s sensitivity. Use amber vials for long-term storage .

Advanced: How can contradictory bioactivity data across studies be reconciled?

Methodological Answer:

Meta-Analysis : Compile IC₅₀ values from independent studies (e.g., antiproliferative activity in vs. ) and normalize for assay conditions.

Dose-Response Curves : Re-evaluate potency using standardized protocols (e.g., NIH/NCATS guidelines).

Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement .

Basic: What computational tools are suitable for predicting physicochemical properties?

Methodological Answer:

- LogP : Use MarvinSketch or ACD/Labs to estimate lipophilicity (predicted LogP ~2.8) .

- Solubility : Employ SwissADME to predict aqueous solubility (≈0.1 mg/mL at pH 7.4) .

- pKa : The tetrazole N–H is acidic (pKa ~4.5), while the urea group is neutral .

Table 1: Comparative Structural Data for Analogous Compounds

| Compound ID | Tetrazole Substituent | Urea Substituent | Biological Activity (IC₅₀, μM) | Source |

|---|---|---|---|---|

| Target Compound | 4-Methoxyphenyl | 4-Chlorophenyl | 12.3 (COX-2 inhibition) | |

| Analog A (BenchChem) | 4-Ethoxyphenyl | 4-Fluorophenyl | 8.7 | |

| Analog B (PubChem) | Thiophene-2-yl | 3-Chlorophenyl | 18.9 |

Advanced: What strategies mitigate low yields in multi-step syntheses?

Methodological Answer:

- Stepwise Optimization : Isolate intermediates after each step (e.g., tetrazole alkylation ).

- Catalysis : Use Pd(OAc)₂ for Suzuki couplings (if aryl halides are present) .

- Scale-Up : Transition from batch to flow chemistry for exothermic reactions (e.g., tetrazole cyclization) .

Basic: How is the compound’s purity validated for in vivo studies?

Methodological Answer:

- HPLC : Use a C18 column (ACN/water gradient) with >99% purity threshold .

- Elemental Analysis : Match calculated vs. observed C, H, N values (±0.4%) .

- Residual Solvent Testing : Follow ICH Q3C guidelines for DMF or DMSO limits .

Advanced: What in silico models predict metabolic pathways for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.